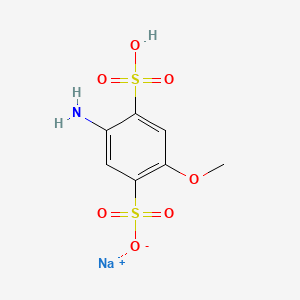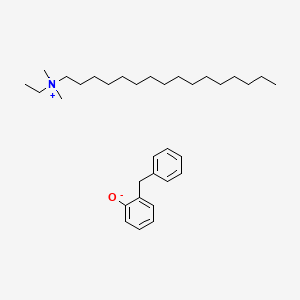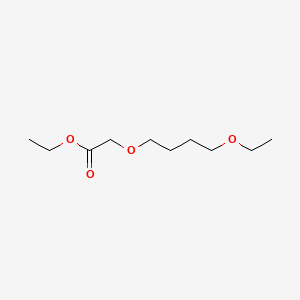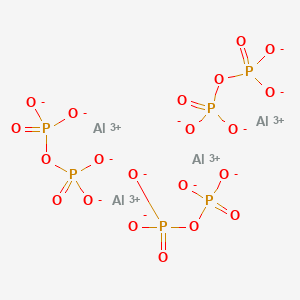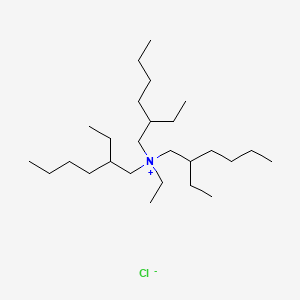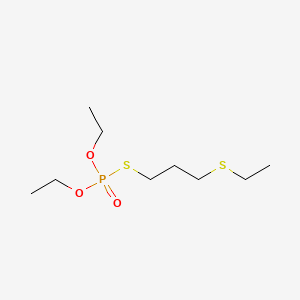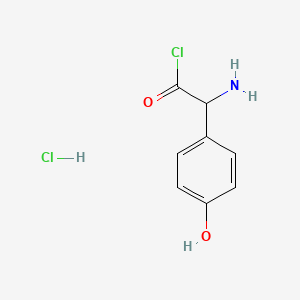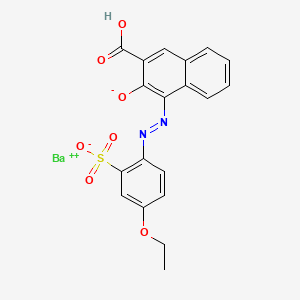
Barium 4-((4-ethoxy-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound is characterized by its azo group (-N=N-) which is responsible for its chromophoric properties, making it valuable in the textile and printing industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Barium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxy-2-sulfonatophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound. The final step involves the addition of barium chloride to precipitate the barium salt of the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial for large-scale production.
化学反応の分析
Types of Reactions
Barium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group typically leads to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but may include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding aromatic amines.
Substitution: Substituted derivatives of the original compound, depending on the electrophile introduced.
科学的研究の応用
Barium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
作用機序
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can interact with different molecular targets, leading to changes in the electronic structure of the compound. This interaction is crucial for its color properties and its ability to form complexes with other molecules. The pathways involved often include electron transfer processes and the formation of intermediate species that contribute to the compound’s reactivity.
類似化合物との比較
Similar Compounds
- Barium 4-[(4-methyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
- Barium 4-[(4-chloro-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
- Barium 4-[(4-nitro-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
Uniqueness
Barium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is unique due to the presence of the ethoxy group, which influences its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various industries.
特性
CAS番号 |
84696-57-1 |
|---|---|
分子式 |
C19H14BaN2O7S |
分子量 |
551.7 g/mol |
IUPAC名 |
barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-ethoxybenzenesulfonate |
InChI |
InChI=1S/C19H16N2O7S.Ba/c1-2-28-12-7-8-15(16(10-12)29(25,26)27)20-21-17-13-6-4-3-5-11(13)9-14(18(17)22)19(23)24;/h3-10,22H,2H2,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChIキー |
KVIBEBDEXZAHGW-UHFFFAOYSA-L |
正規SMILES |
CCOC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


